5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyran ring, a fluorobenzyl group, and a phenylbutanamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2-pyrone derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of the Phenylbutanamide Moiety: The phenylbutanamide moiety can be attached through an amide coupling reaction using 4-phenylbutanoic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide: Lacks the fluorobenzyl group, which may result in different chemical properties and biological activities.
5-((4-chlorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide: Contains a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorobenzyl group in 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(4-phenylbutan-2-yl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-16(7-8-17-5-3-2-4-6-17)25-23(27)21-13-20(26)22(15-29-21)28-14-18-9-11-19(24)12-10-18/h2-6,9-13,15-16H,7-8,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSLNXESCRKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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